2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-((4-Chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-containing thioether linkage at position 2, a methyl group at position 3, and a phenyl substituent at position 4. The 4-chlorobenzyl group attached to the sulfur atom introduces steric bulk and electronic modulation, which may influence its physicochemical and biological properties .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS2/c1-23-19(24)18-16(11-17(26-18)14-5-3-2-4-6-14)22-20(23)25-12-13-7-9-15(21)10-8-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCFZGOFNQRVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is characterized by:
- A thieno[3,2-d]pyrimidine core.
- A chlorobenzyl thio group that enhances its lipophilicity and potential receptor interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of 2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one are summarized below:
Anticancer Activity
Several studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells has been observed, leading to reduced proliferation.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation:
- Cytokine Inhibition : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- NF-kB Pathway Modulation : Inhibition of the NF-kB signaling pathway has been noted in related compounds.
Antimicrobial Properties
Preliminary data suggest antimicrobial activity against various pathogens:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Potential antifungal properties have also been reported.
The mechanisms underlying the biological activities of 2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or enzymes involved in cell signaling pathways.
- Receptor Interaction : Binding to various receptors may modulate cellular responses, leading to altered gene expression profiles.
Research Findings and Case Studies
A review of recent literature highlights several case studies exploring the biological activity of related thieno[3,2-d]pyrimidines:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The thieno[3,2-d]pyrimidinone core is a versatile scaffold, and modifications at positions 2, 3, 6, and 7 significantly alter properties. Below is a comparison of key analogs:
Key Observations :
- The phenyl group at C6 (target compound) may enhance π-π stacking interactions in biological targets compared to methoxy (12) or hydrogen (simpler analogs) . Pyrido-thieno hybrids (e.g., compound in ) exhibit extended conjugation, which could improve photophysical properties for sensor applications.
Physicochemical Properties
Melting points and yields vary significantly with substituents:
- Electron-Withdrawing Groups : Compounds with 4-chlorobenzylthio (target analog ) or nitro groups (e.g., 4p precursor ) exhibit higher melting points due to increased crystallinity.
- Hydrogen-Bonding Groups: Amino-substituted derivatives (e.g., 4p, 259–261°C) have lower melting points than methoxy analogs (e.g., 12, 241–243°C) due to disrupted packing .
- Steric Bulk : The 3-methyl group in the target compound may reduce solubility compared to unsubstituted analogs but improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
